molecular formula C10H10ClNO B2752708 2-chloro-5-(propan-2-yl)-1,3-benzoxazole CAS No. 155392-52-2

2-chloro-5-(propan-2-yl)-1,3-benzoxazole

Cat. No.: B2752708
CAS No.: 155392-52-2
M. Wt: 195.65
InChI Key: HGRFPWOESXFYDR-UHFFFAOYSA-N
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Description

2-chloro-5-(propan-2-yl)-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(propan-2-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(propan-2-yl)-1,3-benzoxazole is unique due to the presence of both chlorine and isopropyl groups, which enhance its chemical reactivity and biological activity . This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-chloro-5-propan-2-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)12-10(11)13-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRFPWOESXFYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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